Puberuline

Descripción general

Descripción

Puberuline is a diketopiperazine alkaloid from Penicillium piscarium.

Actividad Biológica

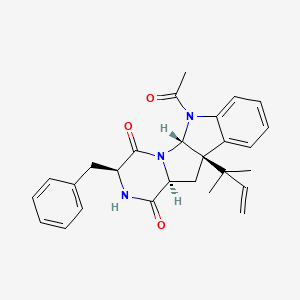

Puberuline, specifically this compound C, is a complex C19-diterpenoid alkaloid characterized by its unique hexacyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and parasitology. Despite its structural complexity, research into the biological activity of this compound has been limited, primarily due to challenges in obtaining sufficient quantities from natural sources.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown strong activity against KB cell lines with an IC50 value of 0.85 μM, indicating potent inhibitory effects on cancer cell proliferation . The following table summarizes the cytotoxic effects of this compound against different tumor cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| KB | 0.85 |

| HL-60 (leukemia) | 7.89 |

| MDA-MB-435 (breast) | 11.34 |

| HCT-8 (colon cancer) | 17.69 |

| SF-295 (glioma) | 5.77 |

These findings suggest that this compound may be a promising candidate for further development as an anti-cancer agent.

Antimalarial Activity

In addition to its cytotoxic properties, this compound has also demonstrated significant antimalarial activity. It exhibited an IC50 value of 0.23 μM against Plasmodium falciparum, the parasite responsible for malaria, highlighting its potential as a therapeutic agent in treating this disease .

Mechanistic Studies

Mechanistic studies on the cytotoxic effects of this compound have revealed that it induces apoptosis in HL-60 leukemia cells. This was confirmed through assays measuring antiproliferative activity and morphological changes associated with apoptosis . The activation of caspases during this process indicates that this compound may trigger programmed cell death pathways, which are crucial for eliminating cancerous cells.

Total Synthesis and Structural Insights

The first total synthesis of this compound C was achieved using a radical-based cyclization approach, which allowed researchers to construct its complex hexacyclic framework efficiently . This synthetic route not only provides a means to obtain sufficient quantities of the compound for biological testing but also enhances understanding of its structural features and potential modifications for improved activity.

Comparative Studies with Other Compounds

Comparative studies have been conducted to evaluate the biological efficacy of this compound relative to other diterpenoid alkaloids. For instance, compounds derived from similar structural frameworks have shown varying degrees of cytotoxicity and antimalarial activity, emphasizing the need for targeted research on this compound's unique properties .

Aplicaciones Científicas De Investigación

Synthesis and Structural Complexity

The total synthesis of puberuline C exemplifies the intricate nature of this compound. Achieved through a series of innovative chemical reactions, the synthesis involved 32 steps starting from 2-cyclohexenone, showcasing an efficient pathway to assemble this complex molecule from simpler precursors. The unique ring fusion pattern and stereogenic centers in this compound C differentiate it from other diterpenoid alkaloids, particularly those derived from aconitine-type structures.

Biological Activities

This compound exhibits several notable biological activities that suggest its potential for therapeutic applications:

Potential Therapeutic Applications

This compound's pharmacological profile suggests several avenues for clinical application:

- Pain Management : Given its antinociceptive properties, this compound could be developed as a novel analgesic agent. Its mechanism involving opioid receptors indicates potential for treating chronic pain conditions.

- Cancer Therapy : The compound's structural complexity may allow it to interact with multiple biological targets involved in cancer progression. Further research is necessary to explore its efficacy against specific cancer types.

Case Study 1: Antinociceptive Effects

In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in pain response to both chemical and thermal stimuli. The results indicated a dose-dependent effect, supporting further investigation into its use as a pain relief agent.

Case Study 2: Anticancer Activity

Preliminary studies suggest that compounds related to this compound exhibit activity against various cancer cell lines. For instance, derivatives of diterpenoid alkaloids have been shown to induce apoptosis in breast cancer cells, warranting further exploration into this compound's potential as an adjunct therapy in oncology .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Propiedades

IUPAC Name |

(1R,4S,7S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3/c1-5-26(3,4)27-16-22-23(32)28-20(15-18-11-7-6-8-12-18)24(33)30(22)25(27)29(17(2)31)21-14-10-9-13-19(21)27/h5-14,20,22,25H,1,15-16H2,2-4H3,(H,28,32)/t20-,22-,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFSGFDEMVYYRX-YSDDDFLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C(NC3=O)CC4=CC=CC=C4)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H]2[C@@](C[C@@H]3N2C(=O)[C@@H](NC3=O)CC4=CC=CC=C4)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926028 | |

| Record name | 6-Acetyl-3-benzyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144606-96-2, 127926-11-8 | |

| Record name | (3S,5aR,10bR,11aS)-6-Acetyl-10b-(1,1-dimethyl-2-propen-1-yl)-6,10b,11,11a-tetrahydro-3-(phenylmethyl)-2H-pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144606-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puberuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144606962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-3-benzyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.